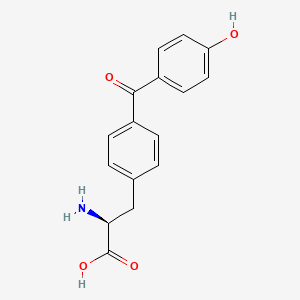
tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminocarbonyl group, and an isopropyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for use in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its piperidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.
作用機序
The mechanism of action of tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and isopropyl groups can influence the compound’s binding affinity and selectivity. The aminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
類似化合物との比較
tert-Butyl 4-(aminocyclohexyl)carbamate: Similar in structure but with a cyclohexyl ring instead of a piperidine ring.
tert-Butyl 4-amino-1-piperidinecarboxylate: Lacks the aminocarbonyl and isopropyl groups.
Uniqueness: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both the aminocarbonyl and isopropyl groups on the piperidine ring provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C14H26N2O3 |
|---|---|
分子量 |
270.37 g/mol |
IUPAC名 |
tert-butyl 4-carbamoyl-4-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)14(11(15)17)6-8-16(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H2,15,17) |
InChIキー |
XDYZYHULNHHPIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)

![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)




![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)





